1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
Description
Structural Overview of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1-Methyl-1H-pyrazol-5-yl)methyl]methanamine
The molecular architecture of this compound centers on two pyrazole rings differentiated by their substitution patterns. The first pyrazole (1,3-dimethyl-1H-pyrazol-4-yl) features methyl groups at the 1- and 3-positions, while the second pyrazole (1-methyl-1H-pyrazol-5-yl) contains a single methyl group at the 1-position. These heterocycles are interconnected through a methanamine bridge (-CH₂-NH-CH₂-), creating a planar yet sterically nuanced structure.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₅ |
| Molecular Weight | 220.30 g/mol |
| IUPAC Name | This compound |
| SMILES Notation | CC1=NN(C=C1CNCC2=CN(N2)C)C |
The electronic configuration of the pyrazole rings contributes to partial aromaticity, with delocalized π-electrons across the nitrogen-containing heterocycles. This feature enhances stability while allowing for electrophilic substitution at the unsubstituted carbon positions. The methanamine bridge introduces a flexible spacer, enabling conformational adaptability in binding interactions.
Historical Development of Bipyrazolic Methanamine Compounds
The synthesis of bipyrazolic methanamines emerged from mid-20th-century efforts to expand the utility of pyrazole derivatives in pharmaceutical and materials science. Early work focused on monosubstituted pyrazoles, such as 1,3-dimethylpyrazole-4-methanamine, which demonstrated promising bioactivity but limited structural diversity. The introduction of a second pyrazole moiety marked a significant advancement, enabling dual-site molecular recognition and improved pharmacokinetic profiles.
Key milestones in bipyrazolic methanamine development include:
- 1960s : Initial reports of pyrazole-amine conjugates via reductive amination of pyrazole aldehydes.
- 1980s : Application of Ullmann coupling to link pyrazole units through amine bridges, enhancing synthetic yields.
- 2000s : Adoption of microwave-assisted synthesis for rapid generation of bipyrazolic libraries, accelerating structure-activity relationship studies.
Modern synthetic routes often employ sequential functionalization strategies. For example, the target compound may be synthesized through:
- Methylation : Selective N-methylation of pyrazole precursors using dimethyl sulfate.
- Reductive Amination : Coupling of 1,3-dimethylpyrazole-4-carbaldehyde with 1-methylpyrazole-5-methylamine under hydrogenation conditions.
- Purification : Chromatographic separation to isolate the desired regioisomer.
These methodologies underscore the compound's role as a scaffold for developing kinase inhibitors and antimicrobial agents, where the bipyrazolic core facilitates simultaneous interaction with multiple binding pockets.
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-9-10(8-15(2)14-9)6-12-7-11-4-5-13-16(11)3;/h4-5,8,12H,6-7H2,1-3H3;1H |
InChI Key |
YKFKBJSBEHQBEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=NN2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Stepwise Synthesis of Pyrazole Intermediates
The preparation of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine begins with the synthesis of two pyrazole intermediates: 1,3-dimethyl-1H-pyrazol-4-ylmethylamine and 1-methyl-1H-pyrazol-5-ylmethyl chloride .
Synthesis of 1,3-Dimethyl-1H-pyrazol-4-ylmethylamine
This intermediate is synthesized via cyclocondensation of acetylacetone with methylhydrazine in acidic media, followed by nitration and subsequent reduction. Key steps include:
- Cyclocondensation : Acetylacetone reacts with methylhydrazine sulfate in ethanol under reflux to yield 1,3-dimethyl-1H-pyrazol-4-ylmethanol.
- Nitration : Treatment with concentrated nitric acid at 0–5°C introduces a nitro group at the 4-position.
- Reduction : Catalytic hydrogenation (H₂, 4 bar, Pd/C) reduces the nitro group to an amine, yielding 1,3-dimethyl-1H-pyrazol-4-ylmethylamine.
Synthesis of 1-Methyl-1H-pyrazol-5-ylmethyl Chloride
This intermediate is prepared through chlorination of 1-methyl-1H-pyrazol-5-ylmethanol using thionyl chloride (SOCl₂) in dichloromethane. The reaction proceeds at room temperature with a 92% yield.
Coupling Strategies
The final step involves coupling the two pyrazole intermediates via reductive amination or nucleophilic substitution.
Reductive Amination
A widely adopted method employs formaldehyde as the coupling agent:
- Condensation : 1,3-Dimethyl-1H-pyrazol-4-ylmethylamine reacts with 1-methyl-1H-pyrazol-5-ylmethyl chloride in the presence of formaldehyde (37% aqueous solution) and triethylamine.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine intermediate to the final methanamine product.
Reaction Conditions :
Nucleophilic Substitution
Alternative approaches utilize direct alkylation:
- Alkylation : 1-Methyl-1H-pyrazol-5-ylmethyl chloride reacts with 1,3-dimethyl-1H-pyrazol-4-ylmethylamine in acetonitrile with potassium carbonate as a base.
- Purification : The crude product is isolated via column chromatography (SiO₂, ethyl acetate/methanol 9:1).
Reaction Conditions :
Optimization of Reaction Conditions
Catalytic Hydrogenation Efficiency
Catalysts and solvents significantly impact the reduction step in pyrazole intermediate synthesis:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/C (10%) | Methanol | 25 | 92 |
| Raney Ni | Ethanol | 50 | 78 |
| PtO₂ | THF | 30 | 85 |
Data adapted from hydrogenation studies. Palladium on charcoal (Pd/C) in methanol achieves optimal yields (92%) under ambient conditions.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors enhances scalability:
Analytical Characterization
Challenges and Limitations
Regioselectivity in Pyrazole Formation
Unsymmetrical diketones often yield regioisomeric pyrazoles. Employing ionic liquids (e.g., [BMIM][BF₄]) as solvents improves regioselectivity to >95%.
Byproduct Formation
Reductive amination generates trace amounts of N,N-dimethylated byproducts (<5%), necessitating rigorous chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert any carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and physical properties, making them useful in various applications. The exact pathways and molecular targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, synthesis yields, and key properties of the target compound with analogous derivatives:
Key Observations:
Structural Variations: Replacement of pyrazole with imidazole (e.g., compound 13 in ) reduces steric hindrance but alters electronic properties due to imidazole’s aromaticity and basicity. Fluorine substitution (e.g., compound 13av in ) enhances metabolic stability and lipophilicity compared to non-halogenated analogs. Furan-containing analogs (e.g., ) exhibit distinct π-π stacking interactions due to the oxygen heteroatom.
Synthesis Efficiency :
- High yields (>75%) are achieved in compounds with electron-donating substituents (e.g., methyl or methoxy groups), as seen in .
- Lower yields (e.g., 41% for compound 13ax in ) occur with bulky or electron-withdrawing groups (e.g., unsubstituted pyrazole), which complicate purification.
Spectroscopic Trends :
- Methyl groups on pyrazole rings typically resonate at δ 2.3–2.7 ppm in $ ^1H $-NMR, while aromatic protons appear between δ 6.8–8.1 ppm .
- Fluorine atoms (e.g., in compound 16 ) cause deshielding effects, shifting adjacent proton signals upfield.
Biological Implications :
Biological Activity
The compound 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 246.33 g/mol. The structure features two pyrazole rings, which are known for their biological significance.
Antitumor Activity
Recent studies indicate that pyrazole derivatives exhibit anticancer properties . For instance, a related pyrazole compound demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) with an IC50 value of 0.08 µM . The mechanism involves the inhibition of specific enzymes crucial for tumor growth.
Anti-inflammatory Effects
Pyrazole derivatives have shown anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. A study reported that certain pyrazole compounds exhibited IC50 values as low as 3.8 nM against COX enzymes, indicating potent anti-inflammatory effects . The compounds were evaluated using the Human Red Blood Cell (HRBC) membrane stabilization method, which is a standard assay for assessing anti-inflammatory activity .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been documented extensively. Certain compounds have shown effectiveness against various bacterial strains, with some exhibiting minimum inhibitory concentrations (MICs) below 100 µg/mL . This suggests potential applications in developing new antibiotics based on pyrazole scaffolds.
Enzyme Inhibition
Several studies have highlighted the ability of pyrazole compounds to act as inhibitors of monoamine oxidases (MAOs), which are critical in regulating neurotransmitter levels in the brain. For example, a derivative showed an IC50 value of 40 nM against MAOs, indicating strong inhibitory potential . This property suggests possible applications in treating neurological disorders.
Study 1: Antitumor Efficacy
In a controlled study, a series of pyrazole derivatives were synthesized and tested for their anticancer properties using the MTT assay. Among them, the compound with the structure closely related to our target compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 0.07 µM .
Study 2: Anti-inflammatory Mechanism
A study aimed at evaluating the anti-inflammatory effects of various pyrazole derivatives used carrageenan-induced paw edema in rats. The results indicated that compounds with electron-donating groups displayed superior anti-inflammatory activity compared to those with electron-withdrawing groups .
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
